3-(2-Furanoyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

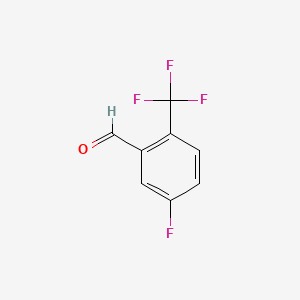

3-(2-Furanoyl)pyridine is a compound that belongs to the class of organic compounds known as furo[2,3-b]pyridines. These compounds are characterized by a fused ring structure that incorporates both a furan and a pyridine ring. The specific structure of 3-(2-Furanoyl)pyridine is not directly discussed in the provided papers, but the papers do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related furo[2,3-b]pyridine derivatives.

Synthesis Analysis

The synthesis of furo[2,3-b]pyridines can be achieved through various methods. One approach involves the heterocyclization of pyridine-N-oxide derivatives under mild, metal-free conditions to produce a range of substituted furo[2,3-b]pyridines with different functional groups at the 2- and 3-positions . Another method described is the one-pot Sonogashira coupling/heteroannulation sequence, which allows for the efficient and rapid synthesis of furo[3,2-b]pyridine and its derivatives . Additionally, the synthesis of furo[2,3-b]pyridines can be accomplished through a three-step sequence starting from readily available materials, yielding compounds with various substituents .

Molecular Structure Analysis

The molecular structure of furo[2,3-b]pyridine derivatives has been investigated using single crystal X-ray diffraction data. For instance, the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, was studied to understand its geometry in the solid state and the intermolecular interactions present in the crystal packing .

Chemical Reactions Analysis

Furo[2,3-b]pyridines exhibit a variety of chemical reactivities. The pyridine moiety can undergo C-H amination and borylation reactions, although some reactions like C-H fluorination and radical C-H arylation are less efficient . The furan moiety can participate in ring-opening reactions under certain conditions, such as with hydrazine, to generate new scaffolds . Intramolecular reactions, such as Diels-Alder reactions, have also been used to synthesize dihydrofuro[2,3-b]pyridines, which can be further dehydrogenated to furo[2,3-b]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of furo[2,3-b]pyridines depend on the substituents present on the core structure. The papers describe various substituted furo[2,3-b]pyridines with different functional groups, such as ester, amide, and ketone, which can influence properties like solubility, melting point, and reactivity . The crystal structure analysis provides insights into the density and molecular geometry, which are important for understanding the material properties of these compounds .

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that pyridine derivatives, including pyrido[2,3-d]pyrimidines, have been studied extensively for their broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities . They have been found to target various proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

Pyrimidine-based anti-inflammatory agents, which include some pyridine derivatives, generally function by suppressing the activity of cox-1 and cox-2 enzymes, thus reducing the generation of prostaglandin e2 .

Biochemical Pathways

Pyridine derivatives have been found to affect various signaling pathways, including those involving the above-mentioned targets . For instance, 2,4-diaminopyrido[2,3-d]pyrimidine has been found to induce two separate signaling pathways, leading to G2/M cell cycle arrest and induction of apoptosis .

Result of Action

Pyridine derivatives have been found to exhibit a range of pharmacological effects, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .

Action Environment

It’s worth noting that the synthesis of pyridine derivatives from bio-based feedstocks like furfural has been reported, suggesting that environmental factors could potentially influence the production and availability of these compounds .

properties

IUPAC Name |

furan-2-yl(pyridin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(9-4-2-6-13-9)8-3-1-5-11-7-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGFQKIWXWMNGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374700 |

Source

|

| Record name | 3-(2-Furanoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Furanoyl)pyridine | |

CAS RN |

72770-55-9 |

Source

|

| Record name | 3-(2-Furanoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate](/img/structure/B1302099.png)

![4-[4-(Ethylthio)phenyl]-4-oxobutyric acid](/img/structure/B1302105.png)

![5-[4-(Ethylthio)phenyl]-5-oxovaleric acid](/img/structure/B1302117.png)

![3-[4-(Ethylthio)phenyl]-1-propene](/img/structure/B1302118.png)